(1S)-1-(4-butylphenyl)ethanol (1S)-1-(4-butylphenyl)ethanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17683156
InChI: InChI=1S/C12H18O/c1-3-4-5-11-6-8-12(9-7-11)10(2)13/h6-10,13H,3-5H2,1-2H3/t10-/m0/s1
SMILES:
Molecular Formula: C12H18O
Molecular Weight: 178.27 g/mol

(1S)-1-(4-butylphenyl)ethanol

CAS No.:

Cat. No.: VC17683156

Molecular Formula: C12H18O

Molecular Weight: 178.27 g/mol

* For research use only. Not for human or veterinary use.

(1S)-1-(4-butylphenyl)ethanol -

Specification

Molecular Formula C12H18O
Molecular Weight 178.27 g/mol
IUPAC Name (1S)-1-(4-butylphenyl)ethanol
Standard InChI InChI=1S/C12H18O/c1-3-4-5-11-6-8-12(9-7-11)10(2)13/h6-10,13H,3-5H2,1-2H3/t10-/m0/s1
Standard InChI Key IMXTYZIZHGRRMC-JTQLQIEISA-N
Isomeric SMILES CCCCC1=CC=C(C=C1)[C@H](C)O
Canonical SMILES CCCCC1=CC=C(C=C1)C(C)O

Introduction

Nomenclature and Structural Identification

IUPAC and Systematic Naming

The compound is formally named (1S)-1-[4-(2-methylpropyl)phenyl]ethanol under IUPAC conventions, reflecting the (S)-configuration at the chiral center and the branched isobutyl group at the para position of the benzene ring . The term "4-butylphenyl" in common usage may lead to ambiguity, as the substituent is specifically a 2-methylpropyl (isobutyl) group rather than a linear butyl chain.

Stereochemical Configuration

The (1S) designation indicates the absolute configuration of the chiral carbon, confirmed via the Cahn-Ingold-Prelog priority rules. The hydroxyl group (-OH) and aromatic ring occupy distinct spatial positions, influencing intermolecular interactions and crystallization behavior .

Structural Data Table

PropertyValue/DescriptorSource
Molecular FormulaC₁₂H₁₈OPubChem
Molecular Weight178.27 g/molPubChem
InChIInChI=1S/C12H18O/c1-9(2)8-11-4-6-12(7-5-11)10(3)13/h4-7,9-10,13H,8H2,1-3H3/t10-/m0/s1PubChem
InChIKeyVLVILBSSXMZZCB-JTQLQIEISA-NPubChem
SMILESC[C@@H](C1=CC=C(C=C1)CC(C)C)OPubChem

Synthesis and Preparation

Friedel-Crafts Alkylation Followed by Functionalization

Alternative routes may involve:

  • Friedel-Crafts alkylation of benzene with isobutyl chloride to form 4-isobutyltoluene.

  • Oxidation of the methyl group to a carboxylic acid, followed by reduction to the alcohol .

Physicochemical Properties

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (predicted):

    • Aromatic protons: δ 7.2–7.4 ppm (doublet, J=8 Hz, 2H; doublet, J=8 Hz, 2H).

    • Ethanol CH: δ 4.8–5.0 ppm (multiplet, 1H).

    • Isobutyl CH₂: δ 2.4–2.6 ppm (multiplet, 2H); CH(CH₃)₂: δ 1.8–2.0 ppm (septet, 1H); δ 0.9–1.1 ppm (doublet, 6H) .

Infrared (IR) Spectroscopy

  • O-H stretch: ~3350 cm⁻¹ (broad).

  • C-O stretch: ~1050–1100 cm⁻¹.

  • Aromatic C=C: ~1600 cm⁻¹ .

Reactivity and Functionalization

Oxidation Pathways

The secondary alcohol undergoes oxidation to form 4-isobutylacetophenone using agents like pyridinium chlorochromate (PCC) or Jones reagent. This reactivity is critical in synthetic cycles where the alcohol serves as a protecting group .

Esterification and Etherification

  • Ester formation: Reacts with acetyl chloride to yield 1-(4-isobutylphenyl)ethyl acetate.

  • Ether synthesis: Williamson ether synthesis with alkyl halides under basic conditions.

Applications and Industrial Relevance

Pharmaceutical Intermediates

Chiral alcohols like (1S)-1-(4-isobutylphenyl)ethanol are pivotal in synthesizing nonsteroidal anti-inflammatory drugs (NSAIDs). For instance, ibuprofen derivatives utilize similar intermediates for enantioselective production .

Asymmetric Catalysis Studies

The compound’s defined stereochemistry makes it a candidate for studying catalyst efficiency in hydrogenation reactions, providing data on turnover numbers (TON) and enantioselectivity .

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